Cas no 460-43-5 (2,2,2-trifluoroethyl methyl ether)

2,2,2-trifluoroethyl methyl ether structure
460-43-5 structure
商品名:2,2,2-trifluoroethyl methyl ether
CAS番号:460-43-5
MF:C3H5OF3
メガワット:114.0664
MDL:MFCD00236114
CID:82334
PubChem ID:136304

2,2,2-trifluoroethyl methyl ether 化学的及び物理的性質

名前と識別子

    • 2,2,2-trifluoroethyl methyl ether
    • Methyl 2,2,2-trifluoroethyl ether
    • 1,1,1-trifluoro-2-methoxyethane
    • 1,1,1-Trifluoro-2-methoxyethane #
    • CF3CH2OCH3
    • SCHEMBL12819366
    • 460-43-5
    • AKOS006229201
    • SCHEMBL10297349
    • 1,1,1-tris(fluoranyl)-2-methoxy-ethane
    • A826974
    • trifluoroethyl methyl ether
    • FT-0609039
    • Ethane, 1,1,1-trifluoro-2-methoxy-
    • MFCD00236114
    • 1,1,1-trifluoro-2-methoxy-ethane
    • DLRWHCOCSRFFPS-UHFFFAOYSA-N
    • DTXSID9074569
    • SCHEMBL10230
    • MDL: MFCD00236114
    • インチ: InChI=1S/C3H5F3O/c1-7-2-3(4,5)6/h2H2,1H3
    • InChIKey: OHLVGBXMHDWRRX-UHFFFAOYSA-N
    • ほほえんだ: COCC(F)(F)F
    • BRN: 1734776

計算された属性

  • せいみつぶんしりょう: 114.02900
  • どういたいしつりょう: 114.029
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 7
  • 回転可能化学結合数: 2
  • 複雑さ: 48.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.2
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 9.2A^2

じっけんとくせい

  • 色と性状: NA
  • 密度みつど: 1,156 g/cm3
  • ゆうかいてん: -16°C
  • ふってん: 30°C
  • フラッシュポイント: 30°C
  • 屈折率: 1.2942
  • PSA: 9.23000
  • LogP: 1.19510

2,2,2-trifluoroethyl methyl ether セキュリティ情報

2,2,2-trifluoroethyl methyl ether 税関データ

  • 税関コード:2909199090
  • 税関データ:

    中国税関コード:

    2909199090

    概要:

    29091999090.他の無環エーテル及びそのハロゲン化誘導体(スルホン化、亜硝化又は亜硝化誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29091999090。他の無環エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

2,2,2-trifluoroethyl methyl ether 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
003710-5g
2,2,2-Trifluoroethyl methyl ether
460-43-5 97%
5g
714.0CNY 2021-07-05
Apollo Scientific
PC7375-25g
2,2,2-Trifluoroethyl methyl ether
460-43-5 97%
25g
£412.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
003710-25g
2,2,2-Trifluoroethyl methyl ether
460-43-5 97%
25g
2096CNY 2021-05-08
abcr
AB146039-25g
2,2,2-Trifluoroethyl methyl ether, 97%; .
460-43-5 97%
25g
€385.50 2024-06-12
abcr
AB146039-5g
2,2,2-Trifluoroethyl methyl ether, 97%; .
460-43-5 97%
5g
€258.00 2024-06-12
A2B Chem LLC
AB59468-25g
2,2,2-TRIFLUOROETHYL METHYL ETHER
460-43-5 97%
25g
$202.00 2023-12-30
TRC
T898555-500mg
2,2,2-Trifluoroethyl Methyl Ether
460-43-5
500mg
$ 65.00 2022-06-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
003710-25g
2,2,2-Trifluoroethyl methyl ether
460-43-5 97%
25g
2096.0CNY 2021-07-05
TRC
T898555-250mg
2,2,2-Trifluoroethyl Methyl Ether
460-43-5
250mg
$ 50.00 2022-06-02
TRC
T898555-2.5g
2,2,2-Trifluoroethyl Methyl Ether
460-43-5
2.5g
$ 80.00 2022-06-02

2,2,2-trifluoroethyl methyl ether 関連文献

2,2,2-trifluoroethyl methyl etherに関する追加情報

Introduction to 2,2,2-trifluoroethyl methyl ether (CAS No. 460-43-5)

2,2,2-trifluoroethyl methyl ether, with the chemical identifier CAS No. 460-43-5, is a fluorinated ether compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural and functional properties. This compound belongs to the class of fluorinated solvents, which are widely employed in various industrial and laboratory applications. The introduction of fluorine atoms into the molecular structure imparts distinct characteristics that make it a valuable asset in both synthetic chemistry and material science.

The molecular formula of 2,2,2-trifluoroethyl methyl ether is C₄H₇FO₂, and its chemical structure consists of an ethyl group substituted with three fluorine atoms at the terminal carbon, connected to a methyl ether group. This arrangement results in a molecule with low boiling point and high volatility, making it an effective solvent in certain chemical processes. The presence of fluorine atoms also enhances the compound's stability and resistance to hydrolysis, which are critical factors in pharmaceutical applications where degradation can compromise the efficacy of active ingredients.

In recent years, 2,2,2-trifluoroethyl methyl ether has been explored for its potential in drug formulation and delivery systems. Its ability to dissolve a wide range of organic compounds while maintaining low toxicity has made it a candidate for use in controlled-release formulations. Researchers have been particularly interested in its application as a co-solvent in the development of novel drug delivery mechanisms, where its fluorinated nature can improve the bioavailability of poorly soluble drugs.

One of the most compelling aspects of CAS No. 460-43-5 is its role in facilitating asymmetric synthesis. Fluorinated compounds are known to influence the stereochemistry of reactions, often leading to higher enantiomeric purity in pharmaceutical intermediates. The use of 2,2,2-trifluoroethyl methyl ether as a reaction medium has been reported to enhance the yield and selectivity of chiral transformations, which are essential for producing enantiomerically pure active pharmaceutical ingredients (APIs). This has significant implications for the synthesis of complex molecules used in modern medicine.

Moreover, the compound's low permittivity and high dielectric constant make it an attractive choice for use in advanced material science applications. For instance, it has been investigated as a dielectric fluid in high-frequency electronic devices due to its ability to minimize energy loss and improve circuit performance. The incorporation of fluorine atoms into organic molecules often enhances their thermal stability and chemical resistance, properties that are highly desirable in high-performance materials.

The pharmaceutical industry has also explored the potential of CAS No. 460-43-5 as an intermediate in the synthesis of fluorinated APIs. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. The reactivity of 2,2,2-trifluoroethyl methyl ether allows for facile introduction of fluorinated side chains onto core molecular frameworks, enabling the design of more potent and selective therapeutic agents.

Recent studies have highlighted the compound's utility in green chemistry initiatives. As industries strive to reduce their environmental footprint, solvents that offer high efficiency with minimal ecological impact are highly sought after. 2,2,2-trifluoroethyl methyl ether's low toxicity profile and biodegradability make it an appealing alternative to traditional halogenated solvents that may pose environmental risks. This aligns with global efforts to develop sustainable chemical processes that prioritize safety and environmental responsibility.

In conclusion,CAS No. 460-43-5 () represents a versatile and innovative compound with broad applications across multiple scientific disciplines. Its unique structural features have positioned it as a valuable tool in pharmaceutical research, material science, and industrial chemistry. As research continues to uncover new uses for this fluorinated ether,its importance is likely to grow, driving further development and innovation in related fields.

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